methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative with the molecular formula C₇H₇INO₂ and a molecular weight of 280.04 g/mol. Structurally, it features a pyrrole ring substituted with an iodine atom at the 4-position, a methyl ester group at the 2-position, and a methyl group at the 1-position (N-methylation). This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or ligands in coordination chemistry. Its iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making it valuable for constructing complex heterocyclic systems .
The synthesis typically involves iodination of a pre-functionalized pyrrole scaffold. For example, analogous routes described for methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate () suggest that halogenation at specific positions is achieved using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Properties
IUPAC Name |
methyl 4-iodo-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDPSEQHPJJWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618526 | |
| Record name | Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40740-42-9 | |
| Record name | Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method includes the reaction of 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst to form the ester . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale iodination and esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate is explored for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies have indicated that halogenated pyrroles exhibit enhanced antimicrobial effects due to their ability to interact with biological membranes and enzymes.
- Anticancer Properties : Research suggests that this compound can inhibit cancer cell growth by modulating enzyme activities involved in cell proliferation.
Case Study : A study published in Molecules demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development .
Biological Research
The compound serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding. The presence of iodine facilitates halogen bonding, which can enhance binding affinities to biological targets.
Case Study : In enzymatic assays, this compound was utilized to study its interaction with specific enzymes, revealing insights into the mechanisms of action and substrate specificity .
Material Science Applications
In materials science, this compound is used in developing novel materials such as conductive polymers and organic semiconductors. The unique properties imparted by the iodine atom allow for improved electrical conductivity and stability in polymer matrices.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antimicrobial and anticancer properties; used in drug design and development. |
| Biological Research | Investigates enzyme interactions; enhances binding affinity through halogen bonding. |
| Material Science | Utilized in creating conductive polymers; enhances electrical properties of materials. |
Mechanism of Action
The mechanism of action of methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its pyrrole ring and iodine substituent. These interactions can modulate biological pathways and processes, leading to specific effects.
Comparison with Similar Compounds
Key Structural Variations and Molecular Data
The following table summarizes critical differences between methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate and related pyrrole derivatives:
Analysis of Substituent Effects
- Halogen vs. Functional Group Substitution: The iodine atom in the target compound provides a heavy halogen ideal for crystallographic studies (via anomalous scattering) and cross-coupling reactions. In contrast, chloro-substituted analogs (e.g., ) are lighter and less reactive in metal-catalyzed reactions but may exhibit distinct hydrogen-bonding patterns due to Cl’s electronegativity .
- Ester Group Variation : Methyl esters (e.g., target compound) generally exhibit lower steric hindrance and higher volatility than ethyl esters, influencing purification methods (e.g., distillation vs. chromatography) .
Research Findings and Data
Crystallographic and Structural Insights
- Hydrogen Bonding : Unmethylated analogs (e.g., ethyl 4-chloro-1H-pyrrole-2-carboxylate) form stronger intermolecular hydrogen bonds via the pyrrole NH, whereas N-methylated derivatives rely on weaker interactions (e.g., C–H···O) .
- Crystal Packing : Software like Mercury () and SHELX () enable comparative analysis of halogen-substituted pyrroles, revealing that iodine’s large atomic radius disrupts close-packing compared to chloro or formyl substituents .
Biological Activity
Methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring with an iodine atom at the 4-position and a methyl group at the 1-position. Its molecular formula is , with a molecular weight of approximately 265.05 g/mol. The presence of iodine enhances its reactivity, making it suitable for various applications in medicinal chemistry and materials science .
Synthesis
The synthesis of this compound typically involves the iodination of 1-methyl-1H-pyrrole-2-carboxylic acid. Common methods include:
- Iodination using iodine and potassium iodate (KIO3) in an acidic medium under reflux conditions.
- Oxidative methods that facilitate the introduction of iodine into the pyrrole structure .
Pharmacological Potential
This compound has shown promise in various pharmacological studies, particularly in the following areas:
The biological activity of this compound is hypothesized to involve:
- Halogen Bonding : The iodine atom may facilitate stronger interactions with biological macromolecules, enhancing binding affinity to enzymes or receptors.
- Hydrogen Bonding : The carboxylate group can form hydrogen bonds, stabilizing interactions with target proteins .
Research Findings and Case Studies
A summary of relevant studies highlights the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Identified structural modifications leading to potent Bcl-xL inhibitors; suggests similar derivatives could be explored for anticancer activity. |
| Study B | Demonstrated antibacterial activity of pyrrole derivatives; supports further investigation into methyl 4-iodo derivatives for antimicrobial applications. |
| Study C | Discussed chemical properties and potential uses in drug development; emphasizes the importance of halogen bonding in biological interactions. |
Q & A
Basic Questions
Q. What are the common synthetic routes for methyl 4-iodo-1-methyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via electrophilic iodination of a pre-functionalized pyrrole ring. For example, methyl 1-methyl-1H-pyrrole-2-carboxylate can undergo iodination using iodine and an oxidizing agent (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C). Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane or acetonitrile) and stoichiometry to minimize poly-iodination. Post-synthesis, flash chromatography (4:1 petroleum ether/ethyl acetate) is effective for purification, as demonstrated in analogous pyrrole ester syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H NMR : The pyrrole ring protons typically resonate between δ 6.0–7.0 ppm. The methyl ester group (COOCH₃) appears as a singlet near δ 3.8–4.0 ppm, while the N-methyl group (N–CH₃) is observed at δ 3.6–3.7 ppm. The iodine substituent induces deshielding, shifting adjacent protons upfield .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 160–165 ppm. The iodine atom’s electron-withdrawing effect downshifts the adjacent pyrrole carbons .
- HRMS : A molecular ion peak ([M+H]⁺) should match the exact mass of C₈H₉INO₂ (calculated ~294.97 g/mol).
Q. What purification methods are recommended, and how does iodination affect them?
- Methodological Answer : Flash chromatography (silica gel, gradient elution) is standard. The iodine atom’s polarizability increases the compound’s retention time compared to non-halogenated analogs. Recrystallization from ethanol/water mixtures may also work, but iodine’s heavy atom effect can complicate crystal formation .
Advanced Research Questions
Q. How does the iodine substituent influence X-ray crystallography data quality, and which software tools are recommended for structural refinement?
- Methodological Answer : The iodine atom’s high electron density enhances anomalous scattering, improving phase determination in X-ray diffraction. However, absorption corrections (e.g., using SADABS) are critical due to iodine’s strong X-ray absorption. For refinement, SHELXL (via WinGX interface) is preferred for small-molecule structures, leveraging its robust handling of heavy atoms. ORTEP-3 can visualize anisotropic displacement ellipsoids, highlighting potential disorder in the pyrrole ring .
Q. In medicinal chemistry, how can this compound serve as a precursor for bioactive molecules, and what challenges arise during structural modifications?
- Methodological Answer : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups, making it a versatile intermediate for kinase inhibitors or antimicrobial agents. Challenges include:
- Regioselectivity : Competing reactions at the ester or N-methyl groups require protecting strategies (e.g., silylation for the ester).
- Steric hindrance : Bulky substituents may destabilize the pyrrole ring, necessitating mild reaction conditions (e.g., Pd-catalyzed couplings at <60°C) .
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or crystal packing)?
- Methodological Answer :
- NMR Discrepancies : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate chemical shifts. Deviations >0.5 ppm may indicate unaccounted solvent effects or conformational flexibility.
- Crystallographic Validation : Employ PLATON (via WinGX) for structure validation. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O or I···π contacts) that influence packing, clarifying deviations from idealized geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
